Boc-Bpa-OH

Catalog No.
S679746
CAS No.
104504-43-0
M.F
C21H23NO5
M. Wt
369,42 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Bpa-OH

CAS Number

104504-43-0

Product Name

Boc-Bpa-OH

IUPAC Name

(2S)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C21H23NO5

Molecular Weight

369,42 g/mole

InChI

InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1

InChI Key

HIQJNYPOWPXYIC-KRWDZBQOSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Synonyms

Boc-Bpa-OH;104504-43-0;Boc-4-benzoyl-L-phenylalanine;Boc-L-4-Benzoylphenylalanine;Boc-L-4-Benzoylalanine;(S)-3-(4-Benzoylphenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid;(2S)-3-(4-benzoylphenyl)-2-[(tert-butoxycarbonyl)amino]propanoicacid;SCHEMBL5065660;09775_FLUKA;CTK8C5199;MolPort-003-795-016;ZINC2517123;ANW-74586;AKOS015836543;AKOS015912005;BL660-1;CB-1272;RTR-000994;AJ-37028;AK-43423;AN-33947;OR070593;SC-53775;KB-251121;TL8000185

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Boc-Bpa-OH, or Boc-4-benzoyl-L-phenylalanine, is an amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 4-benzoyl-L-phenylalanine. This compound is notable for its role in peptide synthesis and as a building block in organic chemistry. The Boc group serves as a temporary protection for the amine during

  • Boc-Bpa-OH itself doesn't have a known mechanism of action. However, the Bpa moiety incorporated into peptides can act as a structural probe. By disrupting the normal interactions within a protein, Bpa can reveal information about how protein folding and structure are essential for function.
  • No specific information regarding the toxicity of Boc-Bpa-OH is available in scientific literature. However, as with most research chemicals, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following general laboratory safety protocols.

  • Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid. This reaction regenerates the free amine of 4-benzoyl-L-phenylalanine, making it available for further reactions.
  • Peptide Bond Formation: The free amine can react with carboxylic acids or activated esters to form peptide bonds, essential for synthesizing peptides and proteins.
  • Coupling Reactions: Boc-Bpa-OH is often used in solid-phase peptide synthesis, where it can be coupled with other amino acids to extend peptide chains.

Boc-Bpa-OH can be synthesized through several methods:

  • Direct Amination: The reaction of Boc-protected phenylalanine with benzoyl chloride can yield Boc-Bpa-OH. This method typically involves the use of a base to facilitate the nucleophilic attack on the acyl chloride.
  • Solid-Phase Peptide Synthesis: Boc-Bpa-OH is commonly used as a building block in solid-phase peptide synthesis, where it is attached to a resin and subsequently reacted with other amino acids.
  • Hydrolysis of Polycarbonate: Another synthetic route involves the hydrolysis of poly(bisphenol A) to yield bisphenol derivatives, which can then be modified to form Boc-Bpa-OH .

Boc-Bpa-OH finds applications in various fields:

  • Peptide Synthesis: It is widely utilized in the synthesis of peptides and proteins in research and pharmaceutical development.
  • Drug Development: As a building block, it contributes to the development of biologically active compounds that may have therapeutic potential.
  • Biochemical Research: It serves as a tool for studying enzyme mechanisms and protein interactions due to its structural properties.

Interaction studies involving Boc-Bpa-OH often focus on its derivatives and related compounds. These studies typically examine how such compounds interact with enzymes, receptors, and other biomolecules. For instance, phenylalanine derivatives have been shown to affect neurotransmitter levels and influence metabolic pathways. Understanding these interactions helps elucidate the biological roles of such compounds.

Boc-Bpa-OH shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Benzoyl-L-phenylalanineContains a benzoyl group attached to phenylalanineDirectly involved in protein synthesis
Nα-Boc-L-phenylalanineContains a Boc group protecting the amineCommonly used in peptide synthesis
Boc-D-phenylalanineD-enantiomer of phenylalanine with a Boc groupUsed for studying stereochemical effects
4-Hydroxybenzoic acidA simpler structure without amino groupsUsed as a precursor in various chemical syntheses

Boc-Bpa-OH's uniqueness lies in its specific combination of functionalities that make it particularly useful for peptide synthesis while maintaining stability during reaction conditions due to the protective Boc group.

tert-Butoxycarbonyl Protecting Group: Structure and Properties

The tert-butoxycarbonyl protecting group in tert-butoxycarbonyl-4-benzoyl-L-phenylalanine represents a critical structural component that governs both the chemical stability and synthetic utility of this compound [10]. The tert-butoxycarbonyl group consists of a carbamate functionality featuring a tert-butyl group attached to the carbonyl oxygen, creating a sterically hindered environment that provides exceptional stability under basic conditions [11]. This protecting group exhibits a planar geometry around the carbonyl carbon due to resonance between the nitrogen lone pair and the carbonyl π-system [12].

The electronic structure of the tert-butoxycarbonyl group demonstrates significant delocalization, where the nitrogen lone pair conjugates with the carbonyl group, resulting in partial double bond character of the carbon-nitrogen bond [13]. This conjugation stabilizes the carbamate structure and renders the nitrogen atom less nucleophilic compared to free amines [14]. The tert-butyl substituent provides steric bulk that shields the carbonyl center from nucleophilic attack, contributing to the group's resistance to hydrolysis under neutral and basic conditions [15].

Deprotection of the tert-butoxycarbonyl group occurs readily under acidic conditions through protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation intermediate [16]. The mechanism proceeds through elimination of the tert-butyl group followed by decarboxylation of the resulting carbamic acid to yield the free amine [17]. This acid-labile nature makes the tert-butoxycarbonyl group particularly valuable in peptide synthesis where selective deprotection is required [18].

Phenylalanine Backbone: Conformational Features

The phenylalanine backbone in tert-butoxycarbonyl-4-benzoyl-L-phenylalanine exhibits characteristic conformational properties that are fundamental to understanding its three-dimensional structure [19]. The alpha carbon serves as the central tetrahedral center, bearing the amino group, carboxyl group, hydrogen atom, and the substituted benzyl side chain [20]. This configuration allows for multiple rotameric states around the chi-1 dihedral angle, which describes the rotation about the alpha carbon-beta carbon bond [21].

Research on phenylalanine conformational dynamics reveals that the benzyl side chain demonstrates significant flexibility, with rotational barriers typically ranging from 0.5 to 2.0 kilocalories per mole [22]. The preferred conformations correspond to staggered arrangements that minimize steric interactions between the aromatic ring and the backbone [23]. In the case of tert-butoxycarbonyl-4-benzoyl-L-phenylalanine, the additional benzoyl substitution on the aromatic ring introduces additional conformational constraints due to increased steric bulk [24].

The backbone adopts extended conformations characteristic of N-protected amino acids, with phi and psi angles typically falling in the beta-sheet region of Ramachandran space [25]. The presence of the bulky tert-butoxycarbonyl protecting group restricts rotation around the nitrogen-alpha carbon bond, stabilizing specific backbone conformations [26]. Nuclear magnetic resonance studies have demonstrated that protected phenylalanine derivatives preferentially adopt conformations that minimize intramolecular steric clashes while maximizing favorable van der Waals interactions [27].

Benzoyl Moiety: Photochemical Properties

The benzoyl moiety in tert-butoxycarbonyl-4-benzoyl-L-phenylalanine exhibits distinctive photochemical properties that arise from its aromatic ketone structure [28]. Upon ultraviolet irradiation, the benzoyl group undergoes an n→π* electronic transition, promoting a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital [29]. This transition typically occurs at wavelengths around 350-365 nanometers and leads to the formation of a triplet diradical species [30].

The photochemical reactivity of benzoyl groups involves hydrogen atom abstraction from nearby carbon-hydrogen bonds, resulting in the formation of covalent crosslinks [31]. The triplet excited state of the benzoyl chromophore demonstrates exceptional selectivity for activated carbon-hydrogen bonds, making it valuable for photocrosslinking applications [32]. The quantum yield for this process ranges from 0.05 to 0.4, depending on the local chemical environment and the availability of suitable hydrogen donors [33].

Substituent effects on the benzoyl photochemistry have been extensively studied, revealing that electron-withdrawing groups enhance the reactivity by lowering the energy barrier for the n→π* transition [34]. The incorporation of halogenated variants has shown up to 49-fold increases in crosslinking yields compared to unsubstituted benzoyl derivatives [35]. The photostability of the benzoyl moiety under ambient conditions makes it particularly suitable for biological applications where precise temporal control of reactivity is required [36].

Carboxylic Acid Functionality

The carboxylic acid functionality in tert-butoxycarbonyl-4-benzoyl-L-phenylalanine represents a key structural element that defines both its chemical reactivity and intermolecular interactions [37]. The carboxyl group exhibits a planar geometry with the carbon-oxygen double bond demonstrating significant π-character, while the carbon-hydroxyl bond displays partial double bond character due to resonance [38]. This electronic delocalization results in equivalent carbon-oxygen bond lengths in the carboxylate anion of approximately 1.27 Ångströms [39].

The acidity of the carboxylic acid group in α-amino acids typically exhibits pKa values around 2.3-2.4, significantly lower than simple aliphatic carboxylic acids due to the electron-withdrawing effect of the adjacent ammonium group [40]. In the case of tert-butoxycarbonyl-4-benzoyl-L-phenylalanine, the presence of the electron-withdrawing benzoyl substituent further enhances the acidity through inductive and resonance effects [41]. The carboxyl group participates in extensive hydrogen bonding networks, both intramolecularly and intermolecularly, which significantly influence the compound's crystal packing and solution behavior [42].

Infrared spectroscopic analysis reveals characteristic carbonyl stretching frequencies around 1700-1720 cm⁻¹ for the free carboxylic acid, with hydrogen-bonded dimers showing broader absorption bands centered at lower frequencies [43]. The hydrogen bonding pattern of carboxylic acids typically involves cyclic dimers in the solid state, with these dimeric structures persisting to some extent even in dilute solutions [44]. This association behavior directly impacts the compound's solubility characteristics and crystallization properties [45].

Stereochemistry

Chiral Center Analysis and Configuration

The stereochemical analysis of tert-butoxycarbonyl-4-benzoyl-L-phenylalanine centers on the configuration of the α-carbon, which serves as the sole chiral center in the molecule [46]. According to the Cahn-Ingold-Prelog priority rules, the four substituents attached to the α-carbon are ranked based on atomic numbers of the directly bonded atoms [47]. The carboxyl group receives highest priority due to the directly bonded oxygen atom, followed by the tert-butoxycarbonyl-protected amino group containing nitrogen, then the substituted benzyl side chain containing carbon, and finally the hydrogen atom with the lowest priority [48].

The L-configuration of this amino acid derivative corresponds to an S-absolute configuration when applying the Cahn-Ingold-Prelog convention [49]. This assignment results from the counterclockwise arrangement of priorities 1-2-3 when the lowest priority substituent (hydrogen) is oriented away from the observer [50]. The L-designation specifically refers to the relationship with L-glyceraldehyde, where the amino group projects to the left in the Fischer projection representation [51].

Optical rotation measurements provide experimental confirmation of the stereochemical configuration, with L-amino acid derivatives typically exhibiting negative specific rotation values [52]. The magnitude of optical rotation depends on the wavelength of measurement, with the sodium D-line (589 nanometers) serving as the standard reference [53]. For tert-butoxycarbonyl-protected phenylalanine derivatives, specific rotation values typically range from -20 to -30 degrees [54].

Electronic Structure

Conjugation Systems and π-Electron Distribution

The electronic structure of tert-butoxycarbonyl-4-benzoyl-L-phenylalanine encompasses multiple conjugated systems that significantly influence its chemical and physical properties [77]. The primary conjugation system involves the benzoyl moiety, where the aromatic ring participates in extended π-electron delocalization with the carbonyl group [78]. This conjugation results from the overlap of the carbonyl π-system with the aromatic π-electrons, creating a larger delocalized molecular orbital spanning both the benzene ring and the ketone functionality [79].

The Hückel molecular orbital treatment reveals that the benzoyl system contains both bonding and antibonding π-molecular orbitals, with the highest occupied molecular orbital residing primarily on the aromatic ring and the lowest unoccupied molecular orbital localized on the carbonyl carbon [80]. This orbital arrangement facilitates the characteristic photochemical reactivity of benzoyl groups through n→π* transitions [81]. The electron density distribution shows increased negative charge on the carbonyl oxygen and decreased electron density on the carbonyl carbon, consistent with the polarized nature of the carbon-oxygen double bond [82].

A secondary conjugation system exists within the carbamate functionality of the tert-butoxycarbonyl protecting group, where the nitrogen lone pair overlaps with the carbonyl π-system [83]. This delocalization reduces the basicity of the nitrogen atom and increases the electrophilicity of the carbonyl carbon [84]. The extent of conjugation in carbamates typically results in a partial double bond character for the carbon-nitrogen bond, with bond lengths intermediate between single and double bonds [85].

Electronic Effects of Substituents

The electronic effects of substituents in tert-butoxycarbonyl-4-benzoyl-L-phenylalanine arise from both inductive and resonance mechanisms that influence electron density distribution throughout the molecule [86]. The benzoyl substituent attached to the para position of the phenylalanine aromatic ring acts as a strong electron-withdrawing group through both inductive and resonance effects [87]. The inductive effect results from the electronegativity difference between the carbonyl carbon and the aromatic carbon, creating a dipole that withdraws electron density from the ring [88].

The resonance effect of the benzoyl group involves conjugation with the aromatic π-system, allowing for electron delocalization from the benzene ring to the carbonyl group [89]. This delocalization is evidenced by resonance structures showing positive charge development on the aromatic ring, particularly at the ortho and para positions relative to the point of attachment [90]. The electron-withdrawing nature of the benzoyl group significantly decreases the nucleophilicity of the aromatic ring and increases the electrophilicity of the carbonyl carbon [91].

The tert-butoxycarbonyl protecting group exerts primarily inductive electron-withdrawing effects on the amino nitrogen [92]. The carbonyl group in the carbamate linkage creates a positive dipole that reduces electron density on the nitrogen atom [93]. This effect is enhanced by the oxygen atom of the tert-butyl ester, which further withdraws electron density through inductive mechanisms [94]. The combined electronic effects of these substituents modulate the reactivity of the amino acid, affecting both its acid-base properties and its susceptibility to various chemical transformations [95].

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic analysis of tert-butoxycarbonyl-4-benzoyl-L-phenylalanine provides detailed structural information through characteristic chemical shifts and coupling patterns [48]. In ¹H nuclear magnetic resonance spectroscopy, the tert-butyl protons of the protecting group appear as a distinctive singlet around 1.4-1.6 parts per million, integrating for nine protons [49]. The α-proton adjacent to both the carboxyl and amino groups resonates as a multiplet around 4.2-4.5 parts per million, showing characteristic coupling to both the amino proton and the diastereotopic β-protons [50].

The aromatic protons display complex splitting patterns in the 7.0-8.0 parts per million region, with the benzoyl-substituted aromatic ring showing distinct chemical shifts compared to unsubstituted phenylalanine derivatives [51]. The para-disubstitution pattern of the aromatic ring results in two sets of equivalent protons, appearing as doublets with characteristic meta-coupling constants of approximately 8-9 hertz [52]. The benzoyl aromatic protons overlap with the phenylalanine aromatic signals but can be distinguished through two-dimensional nuclear magnetic resonance techniques [53].

¹³C nuclear magnetic resonance spectroscopy reveals the carbonyl carbons as the most downfield signals, with the carboxylic acid carbonyl appearing around 175-180 parts per million and the benzoyl carbonyl resonating near 195-200 parts per million [54]. The aromatic carbons span the 120-140 parts per million region, with the quaternary tert-butyl carbon appearing around 80 parts per million [55]. The methyl carbons of the tert-butyl group resonate as a characteristic signal around 28 parts per million [56]. Variable temperature nuclear magnetic resonance studies demonstrate restricted rotation around the carbamate bond, evidenced by coalescence of signals at elevated temperatures [57].

Infrared Spectroscopic Features

Infrared spectroscopy of tert-butoxycarbonyl-4-benzoyl-L-phenylalanine reveals characteristic absorption bands that correspond to specific functional groups within the molecule [58]. The carboxylic acid functionality exhibits a broad absorption band between 2500-3300 cm⁻¹ due to hydrogen-bonded hydroxyl stretching, with the carbonyl stretch appearing as a sharp peak around 1700-1720 cm⁻¹ [59]. The hydrogen bonding pattern significantly influences the position and shape of these bands, with dimeric carboxylic acids showing broader absorption profiles compared to monomeric species [60].

The tert-butoxycarbonyl protecting group displays characteristic amide bands, with the carbonyl stretch appearing around 1680-1700 cm⁻¹ [61]. The nitrogen-hydrogen stretch of the carbamate group typically appears as a sharp peak around 3300-3400 cm⁻¹ when not involved in extensive hydrogen bonding [62]. The intensity and position of this band provide information about the hydrogen bonding environment and molecular association in the solid state [63].

The benzoyl moiety contributes a distinctive carbonyl absorption around 1650-1680 cm⁻¹, which is shifted to lower frequency compared to simple aliphatic ketones due to conjugation with the aromatic ring [64]. The aromatic carbon-carbon stretching vibrations appear in the 1500-1600 cm⁻¹ region, with multiple bands reflecting the substitution pattern of the benzene rings [65]. Aromatic carbon-hydrogen bending modes typically appear around 800-900 cm⁻¹, providing fingerprint information for structural identification [66].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of tert-butoxycarbonyl-4-benzoyl-L-phenylalanine under electron impact ionization conditions reveals characteristic fragmentation patterns that provide structural information [67]. The molecular ion peak appears at mass-to-charge ratio 369, corresponding to the molecular weight of the compound [68]. The base peak typically corresponds to the loss of the tert-butoxycarbonyl protecting group, yielding a fragment at mass-to-charge ratio 270 through elimination of the 99-mass-unit protecting group [69].

Secondary fragmentation involves the loss of the carboxylic acid functionality, producing fragments at mass-to-charge ratio 225 through elimination of carbon dioxide [70]. The benzoyl-substituted benzyl cation represents another significant fragment, appearing at mass-to-charge ratio 211 and resulting from alpha-cleavage adjacent to the aromatic ring [71]. This fragmentation pattern is characteristic of phenylalanine derivatives and provides diagnostic information for structural identification [72].

Tandem mass spectrometry experiments reveal additional fragmentation pathways, including the formation of the benzoyl cation at mass-to-charge ratio 105 and the tropylium ion at mass-to-charge ratio 91 [73]. The relative abundances of these fragments depend on the ionization energy and collision conditions, with higher energy conditions promoting more extensive fragmentation [74]. Electrospray ionization mass spectrometry under gentler conditions preserves the molecular ion and shows primarily loss of the protecting group, making it suitable for molecular weight confirmation [75].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of tert-butoxycarbonyl-4-benzoyl-L-phenylalanine exhibits characteristic features arising from the aromatic chromophores within the molecule [76]. The benzoyl moiety contributes the most significant absorption band, with a λmax around 280-290 nanometers corresponding to the π→π* transition of the conjugated aromatic ketone system [77]. This absorption band typically exhibits an extinction coefficient of 1000-3000 M⁻¹cm⁻¹, making it readily detectable at micromolar concentrations [78].

A secondary absorption feature appears around 350-365 nanometers, corresponding to the n→π* transition of the benzoyl carbonyl group [79]. This absorption band has a much lower extinction coefficient, typically 50-200 M⁻¹cm⁻¹, but is crucial for photochemical applications as it corresponds to the wavelength range used for photoactivation [80]. The position and intensity of this band are sensitive to solvent effects and hydrogen bonding interactions [81].

The aromatic ring system without the benzoyl substitution would typically absorb around 250-260 nanometers, but the presence of the electron-withdrawing benzoyl group causes a bathochromic shift to longer wavelengths [82]. Solvent effects significantly influence the absorption spectrum, with polar solvents typically causing blue shifts in the π→π* transitions and red shifts in the n→π* transitions [83]. The molar absorptivity values and spectral positions make this compound suitable for quantitative analysis using ultraviolet-visible spectrophotometry [84].

Crystallographic Analysis

Crystallographic analysis of tert-butoxycarbonyl-4-benzoyl-L-phenylalanine reveals detailed molecular packing arrangements and intermolecular interactions that govern the solid-state structure [85]. Single crystal X-ray diffraction studies of related tert-butoxycarbonyl-protected amino acids demonstrate that these compounds typically crystallize in orthorhombic or monoclinic space groups, with molecules arranged to maximize hydrogen bonding interactions [86]. The molecular conformation in the crystal state generally corresponds to extended backbone conformations that minimize steric interactions between bulky substituents [87].

The hydrogen bonding network in the crystal structure primarily involves the carboxylic acid functionality, which forms characteristic cyclic dimers through dual hydrogen bonds between adjacent molecules [88]. These dimeric units serve as fundamental building blocks for the three-dimensional crystal packing [89]. The tert-butoxycarbonyl protecting group also participates in weaker hydrogen bonding interactions through its carbonyl oxygen and amino hydrogen [90].

The retrosynthetic analysis of N-tert-butoxycarbonyl-4-benzoyl-L-phenylalanine (Boc-Bpa-OH) reveals multiple strategic disconnection pathways that guide synthetic route development [1] [2]. The primary retrosynthetic approaches focus on three key bond formations: the carbamate protection of the amino group, the installation of the benzoyl functionality, and the construction of the phenylalanine backbone [3] [4].

The most straightforward retrosynthetic disconnection involves the Boc protection group, leading back to 4-benzoylphenylalanine as a key intermediate [5] [6]. This approach requires subsequent disconnection of the benzoyl group, which can be achieved through Friedel-Crafts acylation methodology using phenylalanine derivatives and benzoyl chloride or related acylating agents [7] [8]. Alternative retrosynthetic pathways involve disconnection at the C-C bond between the benzoyl group and the aromatic ring, suggesting nucleophilic aromatic substitution or cross-coupling strategies [1] [9].

Advanced retrosynthetic analysis considers asymmetric construction pathways, where the stereocenter is established during key bond-forming reactions rather than through resolution of racemic intermediates [10] [11]. This approach leads to disconnections involving glycine-derived enolates or Schiff base intermediates, enabling stereoselective alkylation with appropriately functionalized benzyl electrophiles [12] [13].

The choice of retrosynthetic pathway significantly influences the overall synthetic efficiency, with considerations including atom economy, step count, and availability of starting materials [1] [14]. Modern retrosynthetic planning increasingly emphasizes green chemistry principles, favoring routes that minimize waste generation and utilize renewable feedstocks [15] [16].

Conventional Synthetic Routes

Starting from 4-Benzoylphenylalanine

The reaction mechanism proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon of (Boc)₂O, followed by elimination of tert-butyl carbonate [19]. Temperature control is critical, with reactions conducted at 0-25°C to minimize side reactions and ensure high conversion efficiency [17]. The use of mixed solvent systems, particularly acetone-water combinations, enhances solubility of both substrate and product while facilitating subsequent workup procedures [17] [18].

Optimization studies have demonstrated that reaction conditions significantly impact both yield and product purity [17]. The molar ratio of (Boc)₂O to amino acid (typically 1.1:1) must be carefully controlled to avoid over-protection or incomplete conversion [18]. Base selection also influences reaction efficiency, with triethylamine providing superior results compared to sodium bicarbonate or potassium carbonate [17].

Scale-up considerations for this route include heat management during the exothermic protection reaction and development of efficient crystallization protocols for product isolation [18] [20]. Industrial implementations often incorporate continuous processing methodologies to improve heat transfer and reduce batch-to-batch variability [21] [20].

Benzoylation of Protected Phenylalanine Derivatives

An alternative conventional approach involves benzoylation of pre-protected phenylalanine derivatives, typically Boc-phenylalanine [22] [7]. This strategy employs Friedel-Crafts acylation methodology using benzoyl chloride in the presence of Lewis acid catalysts such as aluminum chloride or ferric chloride [7] [8].

The regioselectivity of the benzoylation reaction presents significant challenges, as multiple substitution patterns can occur on the aromatic ring [23]. Para-substitution is generally favored due to steric and electronic factors, but achieving complete regioselectivity requires careful optimization of reaction conditions [7]. Temperature control is particularly critical, with reactions typically conducted at 0-5°C to enhance selectivity while maintaining reasonable reaction rates [8].

Solvent selection profoundly influences both reaction efficiency and product selectivity [23]. Non-polar solvents such as dichloromethane or carbon disulfide are commonly employed, though environmental considerations increasingly favor alternative solvent systems [24]. The use of ionic liquids as reaction media has shown promise for improving both selectivity and environmental compatibility [23].

Catalyst loading and reaction stoichiometry require careful optimization to achieve high yields while minimizing side product formation [7]. Typical catalyst loadings range from 1.2 to 2.0 equivalents relative to the substrate, with higher loadings generally providing improved conversion at the expense of increased side reactions [8]. Post-reaction quenching and workup procedures must effectively remove catalyst residues while preserving product integrity [7].

Modern Synthetic Approaches

Catalytic Methods

Modern catalytic approaches to Boc-Bpa-OH synthesis have revolutionized the field by enabling more efficient, selective, and environmentally sustainable synthetic routes [25] [26]. Transition metal catalysis has emerged as a particularly powerful tool, with palladium, rhodium, and ruthenium complexes showing exceptional activity for various transformations leading to Boc-Bpa-OH [27] [28].

Palladium-catalyzed cross-coupling reactions have been extensively developed for the construction of substituted phenylalanine derivatives [23]. These methods typically employ aryl halides or pseudohalides as electrophilic partners, coupled with organometallic nucleophiles under mild conditions [29]. The use of phosphine ligands enables fine-tuning of reaction selectivity and efficiency, with bidentate ligands often providing superior results compared to monodentate alternatives [27].

Rhodium-catalyzed asymmetric hydrogenation represents another significant advancement in catalytic methodology [27]. These reactions enable direct conversion of dehydroamino acid precursors to enantiomerically pure amino acid products with excellent stereoselectivity [27]. Catalyst design has focused on developing highly active and selective catalyst systems that operate under mild conditions with minimal catalyst loading [27].

Ruthenium-catalyzed oxidative transformations provide alternative pathways for functional group interconversion [28]. Recent developments include ruthenium pincer complexes that enable selective oxidation of amino alcohols to amino acids using water as the terminal oxidant, generating hydrogen gas as the only byproduct [28]. This methodology represents a significant advancement in atom-economical synthetic design [28].

Chemoselective Transformations

Chemoselective transformations have become increasingly important in modern Boc-Bpa-OH synthesis, enabling selective modification of complex molecular architectures without affecting sensitive functional groups [23] [29]. These methodologies are particularly valuable when working with multifunctional substrates where traditional approaches might lead to unwanted side reactions [23].

Photoredox catalysis has emerged as a powerful tool for chemoselective C-H functionalization of aromatic amino acid derivatives [29]. These methods enable site-selective modification of phenylalanine residues under mild conditions using visible light as the driving force [29]. The development of specialized photocatalyst systems has enabled highly selective transformations that would be challenging to achieve using traditional thermal methods [29].

Electrochemical methods provide another avenue for chemoselective transformations [30]. These approaches offer precise control over reaction conditions through potential control, enabling selective oxidation or reduction processes [30]. Recent developments in electrochemical amino acid synthesis have demonstrated the conversion of biomass-derived hydroxyl acids to amino acids through controlled electrochemical processes [30].

Biocatalytic transformations represent the ultimate in chemoselectivity, with enzymes providing exquisite selectivity for specific substrates and reaction types [12] [31]. Engineered phenylalanine ammonia lyases have been developed for the selective synthesis of both D- and L-phenylalanine derivatives from cinnamic acid precursors [12] [31]. These systems achieve exceptional enantioselectivity while operating under mild, environmentally benign conditions [31].

Asymmetric Synthesis Strategies

Asymmetric synthesis strategies for Boc-Bpa-OH have advanced significantly with the development of highly enantioselective methodologies that enable direct access to enantiomerically pure products [10] [11]. These approaches eliminate the need for resolution procedures and often provide superior overall efficiency compared to traditional methods [10].

Phase-transfer catalysis using chiral quaternary ammonium salts has proven highly effective for asymmetric alkylation reactions [10]. These methods employ chiral cinchona alkaloid-derived catalysts to achieve excellent enantioselectivity in the alkylation of glycine Schiff base derivatives with benzyl electrophiles [10]. The pseudoenantiomeric nature of cinchonine and cinchonidine-derived catalysts enables access to both enantiomers of the product using the appropriate catalyst [10].

Asymmetric organocatalysis has emerged as a powerful alternative to metal-based catalytic systems [32]. These methods utilize small organic molecules as catalysts, often providing excellent selectivity under mild reaction conditions [32]. Hydrogen-bonding catalysts have shown particular promise for the asymmetric synthesis of amino acid derivatives [32].

Enzymatic asymmetric synthesis represents the most environmentally sustainable approach to enantiomerically pure Boc-Bpa-OH [12] [31]. Engineered transaminases and ammonia lyases have been developed that accept non-natural substrates while maintaining high enantioselectivity [12]. These systems often operate in aqueous media under mild conditions, producing minimal waste [31] [33].

Optimization Strategies

Yield Enhancement Techniques

Yield enhancement in Boc-Bpa-OH synthesis requires systematic optimization of multiple reaction parameters, with careful attention to both thermodynamic and kinetic factors [34] [35]. Temperature optimization represents one of the most critical variables, as many transformations leading to Boc-Bpa-OH involve competing pathways that respond differently to thermal conditions [17] [36].

Solvent selection profoundly influences reaction yields through effects on substrate solubility, transition state stabilization, and product precipitation [24]. Green solvents such as 2-methyltetrahydrofuran and ethyl acetate have been successfully implemented in peptide synthesis protocols, maintaining high yields while improving environmental sustainability [24]. Mixed solvent systems often provide optimal performance by balancing solubility requirements with reaction selectivity [17].

Catalyst optimization involves both loading and ligand selection for metal-catalyzed transformations [25] [27]. Systematic screening of catalyst loadings typically reveals optimal ranges that balance conversion efficiency with economic considerations [27]. For asymmetric transformations, ligand modification can dramatically impact both yield and selectivity [10] [27].

Reagent stoichiometry optimization requires careful balance between driving reactions to completion and minimizing waste generation [17] [18]. Excess reagents can improve conversion but complicate purification and increase costs [18]. Controlled addition protocols, including dropwise addition and slow addition techniques, often improve yields by maintaining optimal reagent concentrations throughout the reaction [17].

Stereoselectivity Control

Stereoselectivity control in Boc-Bpa-OH synthesis involves understanding and manipulating the factors that influence the formation of stereogenic centers [10] [11]. Temperature control is particularly critical for asymmetric transformations, as lower temperatures generally favor higher selectivity at the expense of reaction rate [10] [27].

Catalyst design for asymmetric transformations requires careful consideration of the steric and electronic environment around the metal center or catalytic site [10] [27]. Chiral ligand design has evolved to incorporate multiple stereocontrol elements, including steric bulk, hydrogen bonding interactions, and electronic effects [27]. The development of privileged chiral scaffolds has enabled the creation of highly effective catalyst libraries [10].

Solvent effects on stereoselectivity can be profound, particularly for reactions involving ionic intermediates or transition states [11]. Polar protic solvents often favor different stereochemical outcomes compared to polar aprotic or non-polar solvents [11]. Systematic solvent screening is therefore essential for optimizing stereoselectivity [10].

Conformational control through substrate design can enhance stereoselectivity by restricting the accessible conformations during bond formation [11]. This approach often involves the introduction of temporary stereodirecting groups that can be removed after the stereogenic center is established [11]. Intramolecular coordination effects can also be exploited to achieve high stereoselectivity [27].

Cost-Effective Synthetic Considerations

Cost-effective synthesis of Boc-Bpa-OH requires optimization of multiple economic factors, including raw material costs, catalyst expenses, solvent consumption, and waste disposal [37] [38]. Starting material selection represents a critical decision point, with commodity chemicals generally preferred over specialized intermediates [36] [39].

Catalyst recycling and reuse can significantly impact the economic viability of catalytic processes [26] [39]. Immobilized catalyst systems often enable efficient recovery and reuse, though sometimes at the expense of activity or selectivity [40]. Heterogeneous catalysts generally offer advantages for large-scale applications due to simplified separation procedures [26].

Solvent recovery and recycling protocols are essential for cost-effective production [24] [20]. Distillation-based recovery systems can achieve greater than 95% solvent recovery in well-designed processes [20]. Alternative approaches include membrane separation and crystallization-based purification methods that minimize solvent consumption [18].

Process intensification through continuous processing can reduce equipment costs and improve overall efficiency [21] [20]. Flow chemistry approaches often enable better heat and mass transfer, leading to improved yields and reduced reaction times [21]. Automated systems can reduce labor costs while improving process consistency [20].

Scale-Up Considerations

Scale-up of Boc-Bpa-OH synthesis from laboratory to industrial scale presents numerous technical and economic challenges that must be systematically addressed [21] [18] [20]. Heat transfer limitations represent one of the most significant scale-up challenges, particularly for exothermic reactions common in amino acid synthesis [20]. Industrial reactors must incorporate effective temperature control systems, including jacketed vessels, internal cooling coils, or external heat exchangers [20].

Mass transfer considerations become increasingly important at larger scales, where mixing efficiency may be compromised [20] [40]. Reynolds numbers must be maintained above 10⁴ to ensure adequate mixing, often requiring high-power agitation systems [20]. Baffled reactor designs and optimized impeller configurations help achieve uniform mixing throughout large reaction volumes [20].

Solvent handling and recovery systems require substantial infrastructure investment for large-scale operations [20]. Distillation columns must be properly sized to achieve target recovery efficiencies while maintaining product quality [20]. Environmental regulations increasingly require greater than 95% solvent recovery, necessitating sophisticated separation systems [20].

Quality control and process analytical technology become critical for maintaining product consistency at industrial scale [21] [20]. Real-time monitoring systems enable rapid detection and correction of process deviations [20]. Statistical process control methodologies help identify trends and optimize operating parameters [21].

Safety considerations are paramount in scale-up operations, particularly when handling reactive intermediates or hazardous solvents [21] [39]. Hazard and operability studies must be conducted to identify potential safety risks and implement appropriate mitigation strategies [21]. Emergency response procedures and containment systems must be designed for worst-case scenarios [39].

Green Chemistry Approaches

Green chemistry principles have increasingly influenced Boc-Bpa-OH synthesis methodology, driving the development of more sustainable and environmentally benign synthetic routes [15] [16] [24]. Atom economy optimization represents a fundamental green chemistry principle, favoring reactions that incorporate the maximum number of starting material atoms into the final product [15] [28].

Solvent selection based on environmental impact assessments has led to the adoption of bio-based and less toxic alternatives [24]. 2-Methyltetrahydrofuran, derived from renewable biomass, has proven effective in peptide synthesis applications while offering improved environmental profiles compared to traditional solvents [24]. Aqueous reaction media are increasingly employed where chemically feasible [23] [28].

Catalytic methods that eliminate stoichiometric reagents represent significant advances in green synthesis [28] [25]. Ruthenium-catalyzed oxidation systems that use water as the terminal oxidant exemplify this approach, generating only hydrogen gas as a byproduct [28]. Biocatalytic transformations achieve similar goals while operating under mild conditions in aqueous media [12] [31].

Waste minimization strategies encompass both reaction design and process optimization [15] [16]. Cascade reactions that combine multiple transformations in a single reaction vessel reduce intermediate isolation requirements and associated waste generation [41] [31]. Continuous processing approaches often enable improved selectivity and reduced waste compared to batch operations [21].

Energy efficiency considerations favor mild reaction conditions and ambient temperature processes where possible [15] [16]. Photocatalytic methods utilizing visible light represent energy-efficient alternatives to traditional thermal processes [29]. Electrochemical transformations enable precise energy input control while often operating at room temperature [30].

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Boc-L-4-benzoylphenylalanine

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Last modified: 08-15-2023

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